An In-depth Technical Guide to 3-(Pyridin-2-ylamino)benzoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-(Pyridin-2-ylamino)benzoic Acid for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Pyridin-2-ylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, spectral data, and reactivity profile. Furthermore, it offers practical insights into its synthesis and characterization, underpinned by established experimental protocols. The information presented herein is curated to support and inform the strategic application of this molecule in medicinal chemistry and materials science.
Introduction: A Molecule of Interest
3-(Pyridin-2-ylamino)benzoic acid is a bifunctional organic compound that incorporates a pyridine ring, a secondary amine linker, and a benzoic acid moiety. This unique combination of functional groups imparts a versatile chemical character, making it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and functional materials. Its structural analogs have been explored for their potential as kinase inhibitors and other therapeutic agents. A thorough understanding of its fundamental properties is therefore paramount for its effective utilization in research and development.
Compound Identification and Structure
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IUPAC Name: 3-(Pyridin-2-ylamino)benzoic acid
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Molecular Formula: C₁₂H₁₀N₂O₂[1]
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Molecular Weight: 214.22 g/mol [1]
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SMILES Code: O=C(O)C1=CC=CC(NC2=NC=CC=C2)=C1[1]
Chemical Structure:
Caption: A generalized workflow for the synthesis of 3-(Pyridin-2-ylamino)benzoic acid.
Experimental Protocol: NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
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3-(Pyridin-2-ylamino)benzoic acid sample
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Deuterated solvent (e.g., DMSO-d₆)
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NMR tube
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Pipettes
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Vortex mixer
Procedure:
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Sample Weighing: Accurately weigh approximately 5-10 mg of the 3-(Pyridin-2-ylamino)benzoic acid sample.
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Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and the fact that the acidic and amine protons will be readily observable.
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Homogenization: Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
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NMR Spectrometer Setup: Insert the NMR tube into the spectrometer. Follow the instrument's standard operating procedures for locking, shimming, and tuning.
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Data Acquisition:
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¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a carbon spectrum. This will likely require a longer acquisition time.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
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Spectral Analysis: Integrate the proton signals and assign the chemical shifts to the corresponding protons in the molecule. Analyze the carbon spectrum to identify all unique carbon atoms.
Safety and Handling
Based on the constituent functional groups, 3-(Pyridin-2-ylamino)benzoic acid should be handled with care. Aromatic amines can be toxic and may cause skin and eye irritation. [3]The compound may also cause respiratory irritation. [4]Therefore, it is recommended to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-(Pyridin-2-ylamino)benzoic acid is a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its physical and chemical properties, reactivity, and spectral characteristics. The outlined synthetic and analytical protocols offer a practical framework for researchers working with this compound. A solid understanding of these fundamental aspects is crucial for leveraging the full potential of 3-(Pyridin-2-ylamino)benzoic acid in the development of novel molecules and materials.
References
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NextSDS. (n.d.). 3-(pyridin-2-ylamino)benzoic acid — Chemical Substance Information. Retrieved from [Link]
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Alkali Metals Limited. (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Retrieved from [Link]
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SYNTHETIKA. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
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Wikipedia. (2023, December 2). 2-Aminopyridine. Retrieved from [Link]
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Reddit. (2024, October 18). When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why?. Retrieved from [Link]
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Alpha Chemika. (n.d.). 3-AMINOBENZOIC ACID For Synthesis. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. Retrieved from [Link]
